molecular formula C11H7BrN2O5 B14366627 7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid CAS No. 90181-01-4

7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid

Cat. No.: B14366627
CAS No.: 90181-01-4
M. Wt: 327.09 g/mol
InChI Key: QMTUSUQSFOHKRL-UHFFFAOYSA-N
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Description

7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid: is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-methoxyquinoline, followed by nitration and subsequent carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can also be employed to minimize environmental impact and enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 7-Bromo-8-methoxy-5-aminoquinoline-2-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Lacks the bromine and nitro groups, resulting in different chemical and biological properties.

    5-Nitroquinoline-2-carboxylic acid: Lacks the bromine and methoxy groups, affecting its reactivity and applications.

    7-Bromoquinoline: Lacks the methoxy and nitro groups, leading to different biological activities.

Uniqueness

7-Bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the quinoline scaffold. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90181-01-4

Molecular Formula

C11H7BrN2O5

Molecular Weight

327.09 g/mol

IUPAC Name

7-bromo-8-methoxy-5-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7BrN2O5/c1-19-10-6(12)4-8(14(17)18)5-2-3-7(11(15)16)13-9(5)10/h2-4H,1H3,(H,15,16)

InChI Key

QMTUSUQSFOHKRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1N=C(C=C2)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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